![molecular formula C18H23NO2 B11843253 (2,3-Dihydrospiro[indene-1,4'-piperidin]-1'-yl)(tetrahydrofuran-3-yl)methanone](/img/structure/B11843253.png)
(2,3-Dihydrospiro[indene-1,4'-piperidin]-1'-yl)(tetrahydrofuran-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-Dihydrospiro[indene-1,4’-piperidin]-1’-yl)(tetrahydrofuran-3-yl)methanone is a complex organic compound featuring a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydrospiro[indene-1,4’-piperidin]-1’-yl)(tetrahydrofuran-3-yl)methanone typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
(2,3-Dihydrospiro[indene-1,4’-piperidin]-1’-yl)(tetrahydrofuran-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols .
Scientific Research Applications
Chemistry
In chemistry, (2,3-Dihydrospiro[indene-1,4’-piperidin]-1’-yl)(tetrahydrofuran-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its spirocyclic structure makes it a valuable tool for probing protein-ligand interactions .
Medicine
In medicinal chemistry, (2,3-Dihydrospiro[indene-1,4’-piperidin]-1’-yl)(tetrahydrofuran-3-yl)methanone is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of (2,3-Dihydrospiro[indene-1,4’-piperidin]-1’-yl)(tetrahydrofuran-3-yl)methanone involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrospiro[indene-1,4’-piperidine]: This compound shares the spirocyclic core but lacks the tetrahydrofuran-3-yl group.
Spiro[indene-2,3’-pyrazole]:
Uniqueness
The uniqueness of (2,3-Dihydrospiro[indene-1,4’-piperidin]-1’-yl)(tetrahydrofuran-3-yl)methanone lies in its combination of the spiro[indene-1,4’-piperidine] core with the tetrahydrofuran-3-yl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H23NO2 |
|---|---|
Molecular Weight |
285.4 g/mol |
IUPAC Name |
oxolan-3-yl(spiro[1,2-dihydroindene-3,4'-piperidine]-1'-yl)methanone |
InChI |
InChI=1S/C18H23NO2/c20-17(15-6-12-21-13-15)19-10-8-18(9-11-19)7-5-14-3-1-2-4-16(14)18/h1-4,15H,5-13H2 |
InChI Key |
DZUIANIZDQYDOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1C(=O)N2CCC3(CCC4=CC=CC=C43)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


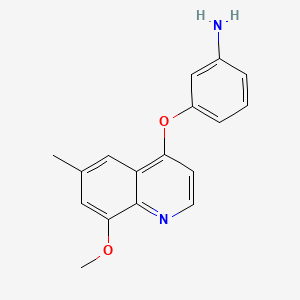
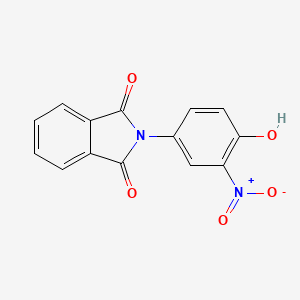
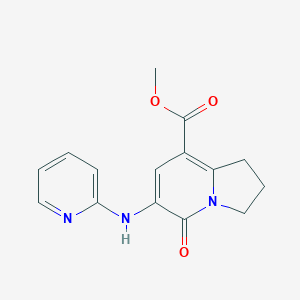
![2,8-Dibromoimidazo[1,2-a]pyridine](/img/structure/B11843187.png)
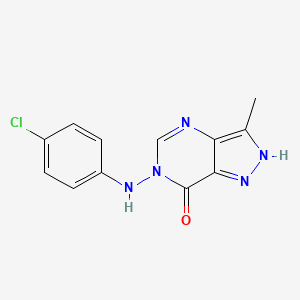
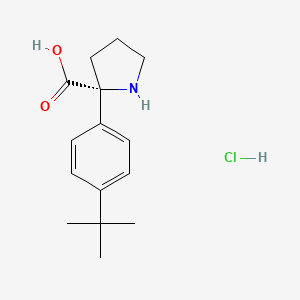
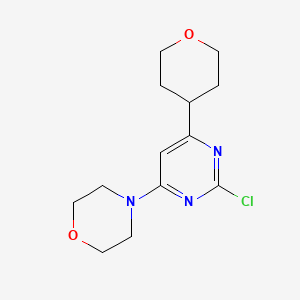
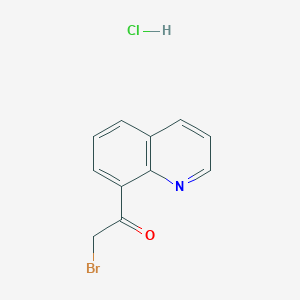
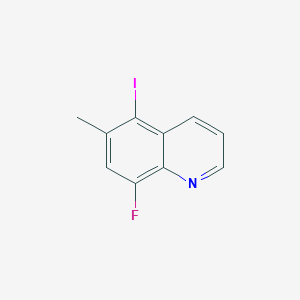
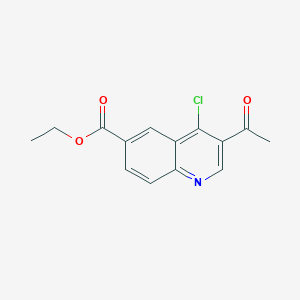
![3-(6-(Trifluoromethyl)pyrazolo[1,5-a]pyridin-2-yl)benzonitrile](/img/structure/B11843245.png)



